5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
5-chloro-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUFFAUWSVUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride, followed by cyclization with ammonia, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
7-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One
Key Differences :
- Substituent Type : Bromine at position 7 vs. chlorine at position 5.
- Molecular Weight : The brominated analogue has a molecular weight of 210.66 g/mol (calculated from the formula C₁₀H₁₁ClN₂O, though this conflicts with the name; a corrected formula would likely yield ~254 g/mol for Br substitution) .
- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic properties and reaction kinetics (e.g., slower nucleophilic substitution).
Applications : Brominated derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability for palladium-catalyzed processes .
4-(Chloromethyl)-1,2-Dihydroisoquinolin-1-One
Key Differences :
- Substituent Position and Type : A chloromethyl (-CH₂Cl) group at position 4 vs. a chlorine atom at position 5 and methyl at position 3.
- Reactivity : The chloromethyl group introduces higher reactivity for nucleophilic substitution or elimination reactions compared to isolated chloro or methyl groups.
6-Bromo-7-Methoxy-1,2-Dihydroisoquinolin-1-One
Key Differences :
- Substituents : Bromine at position 6 and methoxy (-OCH₃) at position 7 vs. chlorine and methyl in the target compound.
Applications : Methoxy groups are common in pharmaceuticals for modulating solubility and bioavailability .
5-Chloro-2-Methyl-4-Isothiazolin-3-One (Non-Isoquinolinone Analogue)
Key Differences :
- Core Structure: Isothiazolinone (five-membered ring with S and N) vs. dihydroisoquinolinone (fused bicyclic system with N and O).
- Applications: Isothiazolinones are widely used as biocides, whereas isoquinolinones are more common in drug discovery .
Data Table: Comparative Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 5-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one* | C₁₀H₈ClNO | ~195.6 (estimated) | 5-Cl, 3-CH₃ | Drug discovery, materials |
| 7-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one | C₁₀H₈BrNO | 254.09 (estimated) | 7-Br, 3-CH₃ | Cross-coupling reactions |
| 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one | C₁₀H₈ClNO | 193.63 (estimated) | 4-CH₂Cl | Synthetic intermediates |
| 6-Bromo-7-methoxy-1,2-dihydroisoquinolin-1-one | C₁₀H₈BrNO₂ | 270.09 (estimated) | 6-Br, 7-OCH₃ | Pharmaceuticals |
*Estimated based on structural similarity to .
Research Findings and Implications
Halogen Effects : Chlorine’s smaller size and higher electronegativity compared to bromine may enhance binding affinity in target proteins due to stronger dipole interactions .
Substituent Position: The 5-chloro substitution in the target compound vs.
Safety Profiles : Chloromethyl derivatives () require stringent handling protocols compared to isolated chloro or methyl groups due to alkylation risks .
Biological Activity
5-Chloro-3-methyl-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_10ClN and a molecular weight of approximately 195.65 g/mol. The presence of a chlorine atom at the 5-position and a methyl group at the 3-position on the isoquinoline ring contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has indicated that this compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
The compound has also shown promising anticancer activity in vitro. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF7) and colon adenocarcinoma (HT29) cells. The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| HT29 | 20 |
The biological activity of this compound can be explained through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, modulating their activity to promote apoptosis in cancer cells .
- Structural Activity Relationship (SAR) : The chlorine and methyl substitutions are crucial for enhancing the binding affinity to target enzymes or receptors, significantly influencing its biological efficacy .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of isoquinoline compounds, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to other derivatives tested .
Cytotoxic Evaluation in Cancer Research
In another study focusing on anticancer properties, researchers synthesized several analogs of isoquinoline derivatives. Among these, this compound was highlighted for its significant cytotoxic effect against MCF7 cells with an IC50 value that positioned it as a potential lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
